molecular formula C18H13F3N4O2S2 B6527059 2,6-difluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 920433-15-4

2,6-difluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B6527059
CAS No.: 920433-15-4
M. Wt: 438.5 g/mol
InChI Key: RDORAWTWYKNYKN-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a fluorinated benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 4-fluorophenyl moiety. The thiadiazole ring serves as a rigid scaffold, while the fluorine atoms and sulfanyl group enhance electronic and steric properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

2,6-difluoro-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2S2/c19-11-6-4-10(5-7-11)8-22-14(26)9-28-18-25-24-17(29-18)23-16(27)15-12(20)2-1-3-13(15)21/h1-7H,8-9H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDORAWTWYKNYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, with the CAS number 920433-15-4, is a complex organic compound featuring a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H13F3N4O2S2C_{18}H_{13}F_3N_4O_2S^2 with a molecular weight of 438.5 g/mol. The structure includes functional groups that are crucial for its biological activity, notably the thiadiazole ring and the fluorophenyl group.

PropertyValue
Molecular FormulaC18H13F3N4O2S2C_{18}H_{13}F_3N_4O_2S^2
Molecular Weight438.5 g/mol
CAS Number920433-15-4

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles often exhibit significant antimicrobial properties. For instance, compounds structurally related to 1,3,4-thiadiazoles have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Specific studies have demonstrated that modifications in the thiadiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. Compounds similar to the one have demonstrated cytotoxic effects against multiple cancer cell lines. Notably, studies report that certain analogs exhibit IC50 values in the nanomolar range against human cancer cells like HeLa and CEM . The presence of electronegative substituents (like fluorine) on the phenyl rings has been linked to increased antiproliferative activity .

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties. For example, some compounds have shown effectiveness against tobacco mosaic virus (TMV), achieving up to 50% inhibition rates comparable to established antiviral agents . The mechanism may involve interference with viral replication processes.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. For instance, the binding affinity enhanced by fluorinated groups may facilitate inhibition of key enzymes involved in cancer cell proliferation or bacterial metabolism . Additionally, structural modifications can lead to altered pharmacokinetic profiles, impacting absorption and distribution within biological systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Antimicrobial Evaluation :
    • A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. Compounds with specific substituents displayed enhanced activity against Bacillus megaterium and Aspergillus niger .
  • Anticancer Screening :
    • In vitro studies revealed that certain thiadiazole derivatives had potent cytotoxic effects on cancer cell lines with GI50 values indicating strong antiproliferative activity .
  • Antiviral Testing :
    • Novel sulfonamide derivatives containing thiadiazole rings were assessed for their antiviral activity against TMV. Results indicated promising antiviral effects, suggesting potential applications in plant pathology .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: This compound serves as a crucial intermediate in the synthesis of more complex pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse modifications that can enhance the properties of resulting compounds.

Biology

  • Biological Activity Studies: Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. It is being explored for its effects on various biological pathways, particularly those involved in inflammatory responses.

Medicine

  • Therapeutic Potential: Ongoing studies are investigating its application as a therapeutic agent for diseases such as cancer and autoimmune disorders. The mechanism of action is believed to involve binding to specific enzymes or receptors, modulating their activity to induce apoptosis in cancer cells or inhibit inflammatory pathways.

Industry

  • Material Development: The compound is utilized in developing new materials with improved thermal stability and resistance to degradation. Its unique chemical properties make it suitable for applications in coatings and polymers.

Case Studies and Research Findings

  • Anti-Cancer Activity:
    • A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.
  • Inflammatory Response Modulation:
    • Research indicated that the compound could effectively reduce markers of inflammation in vitro, highlighting its potential use in treating chronic inflammatory diseases.
  • Pharmacological Mechanisms:
    • Investigations into the pharmacodynamics revealed that the compound interacts with specific signaling pathways (e.g., PI3K-AKT), influencing cell survival and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several benzamide-based derivatives, particularly those incorporating heterocyclic cores. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound 1,3,4-Thiadiazole 2,6-Difluorobenzamide; sulfanyl-carbamoyl methyl; 4-fluorophenyl ~465.3 g/mol Enhanced hydrophobicity, electron-withdrawing fluorines, sulfur-mediated interactions
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () 1,3,4-Thiadiazole 2,6-Difluorobenzamide; 2,4-dichlorophenyl ~425.2 g/mol Chlorine substituents increase lipophilicity; reduced hydrogen-bonding potential
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) () Benzamide 2,6-Difluorobenzamide; 4-chlorophenyl urea ~310.7 g/mol Urea linker; insecticidal activity via chitin synthesis inhibition
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) () Benzamide 2,6-Difluorobenzamide; trifluoromethylpyridinyl-chlorophenyl urea ~554.1 g/mol Extended aromatic system; potent acaricidal properties

Key Differences in Bioactivity and Stability

  • In contrast, chlorine substituents in analogues (e.g., ) increase steric bulk but reduce hydrogen-bonding capacity .
  • Sulfur-Mediated Interactions : The sulfanyl group in the target compound enables sulfur-π or sulfur-X (X = halogen, oxygen) interactions, which are absent in urea-linked derivatives like diflubenzuron. This may enhance protein-ligand binding, as modeled in hydrophobic enclosures (Glide XP scoring, ) .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : The related compound in (N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide) exhibits planar geometry with dihedral angles of 1.1°–179.8° between aromatic rings, suggesting minimal steric hindrance. The target compound’s 4-fluorophenyl group may adopt similar coplanarity, optimizing π-π stacking .
  • IR and NMR Profiles : The absence of νC=O (~1660 cm⁻¹) in thiadiazoles (vs. triazole-thiones in ) confirms the lack of tautomerism. ¹H-NMR signals for NH groups (~3278–3414 cm⁻¹) align with thione tautomers, as observed in similar systems .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 1,3,4-thiadiazol-2-amine core with a 2,6-difluorobenzamide derivative via a sulfanyl linker. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide precursors under acidic conditions (e.g., H₂SO₄) .
  • Carbamoylation : Reacting the thiadiazole intermediate with chloroacetyl chloride, followed by coupling with (4-fluorophenyl)methylamine .
  • Sulfanyl linkage : Thiol-ether bond formation using mercaptoacetic acid derivatives. Optimization involves controlling stoichiometry (1:1.2 molar ratio for carbamoylation) and temperature (60–80°C for cyclization). Purity is validated via HPLC (>95%) and elemental analysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • X-ray crystallography : Resolves bond angles (e.g., C—S—C ~105°) and torsion angles (e.g., thiadiazole-benzamide dihedral angle ~85°) to confirm stereoelectronic effects .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and fluorinated carbons (δ 115–125 ppm for CF₂) .
  • IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and C=S (1240–1260 cm⁻¹) .
    • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 439.3 (calculated) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Test against kinases or hydrolases (IC₅₀ determination via fluorometric assays) .
  • Antimicrobial screening : Disk diffusion assays using E. coli or S. aureus .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to controls .

Advanced Research Questions

Q. How can conformational analysis explain its binding affinity to target proteins?

The compound’s bioactivity hinges on:

  • Thiadiazole ring planarity : Stabilizes π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets) .
  • Fluorine substituents : Enhance hydrophobic interactions and metabolic stability via C—F⋯H—N hydrogen bonds .
  • Sulfanyl linker flexibility : Molecular dynamics simulations show torsional freedom (±15°) modulates binding pocket accommodation . Contradictions in activity data (e.g., IC₅₀ variability) may arise from tautomerism (thione vs. thiol forms), resolved via pH-dependent NMR .

Q. What strategies resolve spectral data contradictions during structural elucidation?

  • Tautomeric equilibria : IR absence of S—H (~2500 cm⁻¹) confirms dominance of thione form over thiol .
  • Crystallographic disorder : Use SHELXL refinement (R factor <0.05) to model overlapping electron densities in fluorophenyl groups .
  • Dynamic NMR : Low-temperature ¹H NMR (-40°C) resolves rotational barriers in the carbamoyl moiety .

Q. How can synthetic byproducts be identified and minimized?

  • Byproduct formation :
  • N-alkylation vs. S-alkylation in sulfanyl linkage steps (monitored via LC-MS) .
  • Hydrolysis of thiadiazole under basic conditions (pH >10) .
    • Mitigation :
  • Use anhydrous solvents (e.g., THF) for carbamoylation.
  • Add radical scavengers (e.g., BHT) during reflux to suppress oxidative degradation .

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